(3-Allyl-4-methoxyphenyl)boronic acid

Übersicht

Beschreibung

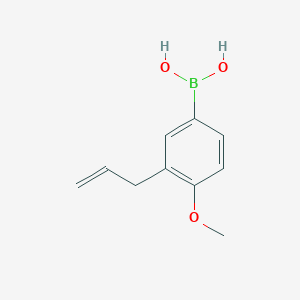

(3-Allyl-4-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an allyl group at the 3-position and a methoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Allyl-4-methoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is a common practice to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Allyl-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (3-Allyl-4-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals. The mechanism involves the formation of a palladium-boron complex, facilitating the transmetalation step and leading to carbon-carbon bond formation through reductive elimination .

Synthesis of Complex Organic Molecules

This compound serves as a versatile reagent in synthesizing complex organic molecules. Its ability to form stable intermediates allows chemists to create diverse structures efficiently. For instance, it can react with various electrophiles under mild conditions to yield products with high functional group tolerance .

Development of Enzyme Inhibitors

Boronic acids, including this compound, interact with biological molecules, making them valuable in developing enzyme inhibitors. These compounds can form reversible covalent bonds with serine proteases, which are critical targets in drug design . Research has shown that modifications of this boronic acid can enhance its inhibitory activity against specific enzymes .

Photochemical Reactions

Recent studies have explored the use of this compound in photochemical reactions, where light promotes the formation of various derivatives. This method allows for new synthetic pathways that can be more environmentally friendly compared to traditional thermal methods . The versatility of this compound in photochemistry opens avenues for innovative applications in organic synthesis.

Synthesis of Pharmaceutical Compounds

This compound is integral to synthesizing pharmaceutical compounds that require biaryl structures. Its role in coupling reactions facilitates the development of new drugs with enhanced efficacy and specificity . Case studies have demonstrated its utility in synthesizing analogs of known drugs, improving their pharmacological profiles.

Cancer Research

Research has indicated that derivatives of this compound exhibit growth inhibition in human cancer cells. These findings suggest potential applications in cancer therapy by leveraging the compound's ability to modify cellular pathways through targeted interactions with biomolecules .

Material Science

In industrial settings, this compound is utilized for producing advanced materials such as polymers and electronic components. Its role as a building block in polymer chemistry allows for the development of materials with tailored properties for specific applications .

Environmental Considerations

The increasing focus on sustainable practices has led to exploring greener synthetic routes involving this compound. The recycling of catalysts and reagents during its synthesis contributes to reducing environmental impact while maintaining high yields.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (3-Allyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the allyl group at the 3-position.

(3-Methoxyphenyl)boronic acid: Similar structure but lacks the allyl group at the 3-position.

Uniqueness

(3-Allyl-4-methoxyphenyl)boronic acid is unique due to the presence of both the allyl and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The allyl group can participate in additional reactions, such as allylation, which is not possible with the simpler (4-Methoxyphenyl)boronic acid or (3-Methoxyphenyl)boronic acid .

Biologische Aktivität

(3-Allyl-4-methoxyphenyl)boronic acid is an organoboron compound notable for its unique structure, which includes both an allyl and a methoxy group. This composition enhances its reactivity and selectivity in various chemical reactions, particularly in organic synthesis and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

The presence of the allyl group allows it to participate in various reactions, including Suzuki-Miyaura cross-coupling, while the methoxy group can influence its solubility and interaction with biological molecules.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and other biological targets. Boronic acids are known to form reversible covalent bonds with diols, which is a crucial mechanism for their function as enzyme inhibitors or sensors. Specifically, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Enzyme Inhibition

Research has shown that boronic acids can be effective in inhibiting proteases and other enzymes. For example, studies indicate that this compound may act as an inhibitor for specific serine proteases, which play roles in various physiological processes .

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties. These compounds can scavenge free radicals, thereby preventing oxidative stress-related damage in cells. This activity is significant for potential therapeutic applications in diseases linked to oxidative damage .

Anti-Cancer Properties

Recent studies have explored the cytotoxic effects of boronic acids on cancer cell lines. For instance, this compound has been investigated for its ability to induce apoptosis in human cancer cells, suggesting a potential role in cancer therapy .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition Studies :

- Antioxidant Activity Assessment :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar boronic acids:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)boronic acid | Lacks allyl group | Moderate enzyme inhibition |

| (3-Methoxyphenyl)boronic acid | Lacks allyl group | Limited antioxidant activity |

| This compound | Contains both allyl and methoxy groups | Significant cytotoxicity and enzyme inhibition |

The presence of both functional groups in this compound enhances its biological activity compared to other simpler boronic acids.

Eigenschaften

IUPAC Name |

(4-methoxy-3-prop-2-enylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7,12-13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVAYLQHPOEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)CC=C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.